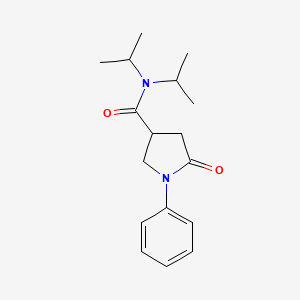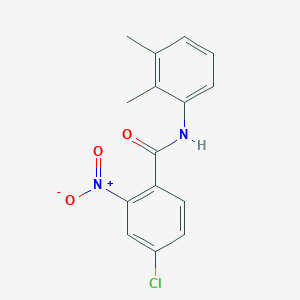
N,N-diisopropyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diisopropyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as DIPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess unique properties that make it an essential tool in various laboratory experiments. The purpose of
Scientific Research Applications
Synthesis and Structural Analysis
One study discusses the synthesis and characterization of pyridinecarboxamidato-Nickel(II) complexes, showcasing the role of similar compounds in developing new materials with potential applications in catalysis and material science B. Lee, X. Bu, G. Bazan, 2001. This research underlines the importance of carboxamide derivatives in creating complexes with metals, which can have significant implications in various industrial and research applications.
Antimicrobial and Pharmacological Properties
Research into dihydropyridine derivatives, which share a common heterocyclic motif with N,N-diisopropyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, has shown that these compounds have a range of pharmacological activities. For instance, a study on the synthesis, characterization, and antimicrobial activity of some new dihydropyridine derivatives points to the potential for these compounds to be used in developing new antimicrobial agents D. Joshi, 2015.
Molecular Engineering and Drug Design
Another area of research involves the design and synthesis of compounds for specific receptor targeting. For example, the development of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands illustrates how structural modifications of the pyrrolidine ring can lead to compounds with potential as therapeutic agents Joe A. Tran et al., 2008.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “N,N-diisopropyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide” would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .
Future Directions
The future directions for research on “N,N-diisopropyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide” would likely depend on its intended use. If it’s a potential drug, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .
properties
IUPAC Name |
5-oxo-1-phenyl-N,N-di(propan-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)19(13(3)4)17(21)14-10-16(20)18(11-14)15-8-6-5-7-9-15/h5-9,12-14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBZINYNRFAMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)